molecular formula C15H19NOSi B8280009 2-(5-Trimethylsilanylethynyl-indol-1-yl)-ethanol CAS No. 690266-57-0

2-(5-Trimethylsilanylethynyl-indol-1-yl)-ethanol

Cat. No. B8280009
Key on ui cas rn: 690266-57-0
M. Wt: 257.40 g/mol
InChI Key: FPMMCNPKHBUHKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08618132B2

Procedure details

398 mg (2.1 mmol) CuI and 1.47 g (2.1 mmol) Pd(PPh3)2Cl2 are added to a solution, cooled to 0° C., of 30 g (104 mmol) 2-(5-iodo-indol-1-yl)-ethanol and 18 mL (125 mmol) ethynyl-trimethyl-silane in 480 mL triethylamine and 120 mL THF and stirred for 30 min at 0° C. and 2 h at RT. The mixture is evaporated down i. vac., the residue is taken up in 300 mL EtOAc, the organic phase is washed with 150 mL water and dried over Na2SO4. After the desiccant and solvent have been eliminated the residue is purified by chromatography (silica gel, gradient: cyc/EtOAc 4:1 to 2:1).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
480 mL
Type
solvent
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
398 mg
Type
catalyst
Reaction Step Two
Quantity
1.47 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([CH2:11][CH2:12][OH:13])[CH:6]=[CH:5]2.[C:14]([Si:16]([CH3:19])([CH3:18])[CH3:17])#[CH:15]>C(N(CC)CC)C.C1COCC1.[Cu]I.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH3:17][Si:16]([C:14]#[C:15][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([CH2:11][CH2:12][OH:13])[CH:6]=[CH:5]2)([CH3:19])[CH3:18] |^1:36,55|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
IC=1C=C2C=CN(C2=CC1)CCO
Name
Quantity
18 mL
Type
reactant
Smiles
C(#C)[Si](C)(C)C
Name
Quantity
480 mL
Type
solvent
Smiles
C(C)N(CC)CC
Name
Quantity
120 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
CuI
Quantity
398 mg
Type
catalyst
Smiles
[Cu]I
Name
Quantity
1.47 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 30 min at 0° C. and 2 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture is evaporated down i
WASH
Type
WASH
Details
the organic phase is washed with 150 mL water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
is purified by chromatography (silica gel, gradient: cyc/EtOAc 4:1 to 2:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C[Si](C)(C)C#CC=1C=C2C=CN(C2=CC1)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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